molecular formula C11H11FO3 B12333175 Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate CAS No. 2070896-53-4

Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate

Cat. No.: B12333175
CAS No.: 2070896-53-4
M. Wt: 210.20 g/mol
InChI Key: IIBBHOPHFBAFNW-UHFFFAOYSA-N
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Description

Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate (CAS: 1538042-16-8) is a fluorinated benzofuran derivative characterized by a dihydrobenzofuran core fused to a methyl acetate group at position 3 and a fluorine atom at position 5. Fluorination at position 5 modifies electronic properties, influencing reactivity, solubility, and biological interactions .

Properties

CAS No.

2070896-53-4

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 2-(5-fluoro-2,3-dihydro-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C11H11FO3/c1-14-11(13)4-7-6-15-10-3-2-8(12)5-9(7)10/h2-3,5,7H,4,6H2,1H3

InChI Key

IIBBHOPHFBAFNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1COC2=C1C=C(C=C2)F

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate as an effective anticancer agent. The incorporation of fluorine into the benzofuran structure has been shown to enhance the compound's binding affinity to specific biological targets, which is crucial for its efficacy against cancer cells.

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in various cancer models:

  • In vitro studies showed that compounds with similar structures exhibited potent activity against breast, ovarian, colon, and pancreatic cancer cell lines, outperforming traditional chemotherapeutics like paclitaxel .
  • Animal models have demonstrated that these compounds can lead to tumor regression and improved survival rates when administered at appropriate dosages .

Antimicrobial Properties

The unique structure of this compound also lends itself to applications in antimicrobial therapy. Benzofuran derivatives have been recognized for their broad spectrum of antimicrobial activities.

Efficacy Against Bacterial Strains

Research indicates that benzofuran compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, modifications at specific positions on the benzene ring can enhance antimicrobial potency .

Compound Target Bacteria Inhibition Zone (mm)
Compound AStaphylococcus aureus23
Compound BEscherichia coli24
Compound CCandida albicans22

This table summarizes some findings regarding the antibacterial efficacy of related compounds, indicating that structural modifications can lead to enhanced activity.

Drug Development Implications

The applications of this compound extend into drug development processes as well. Its ability to improve metabolic stability and bioavailability makes it a valuable candidate for further research.

Pharmacokinetic Properties

Studies have shown that fluorinated compounds often exhibit improved pharmacokinetic profiles compared to their non-fluorinated counterparts. For example, the presence of fluorine at certain positions has been linked to increased half-life in metabolic studies, which is critical for maintaining therapeutic levels in vivo .

Mechanism of Action

The mechanism of action of Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name CAS Number Substituent at Position 5 Functional Group at Position 3 Core Structure
Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate 1538042-16-8 Fluoro (-F) Methyl acetate (-OCOCH3) Dihydrobenzofuran
Methyl 2,3-Dihydrobenzofuran-3-acetate 93198-70-0 Hydrogen (-H) Methyl acetate (-OCOCH3) Dihydrobenzofuran
Methyl 5-(tert-Butyl)-2,3-dihydrobenzofuran-3-acetate 2070896-43-2 tert-Butyl (-C(CH3)3) Methyl acetate (-OCOCH3) Dihydrobenzofuran
Methyl 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate 2070896-52-3 Trifluoromethyl (-CF3) Methyl acetate (-OCOCH3) Dihydrobenzofuran
5-Fluoro-2-methyl-3-(3-methylphenylsulfonyl)-1-benzofuran Not provided Fluoro (-F) 3-Methylphenylsulfonyl (-SO2C6H4CH3) Fully aromatic benzofuran
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid Not provided Fluoro (-F), Methyl (-CH3) Acetic acid (-CH2COOH) Fully aromatic benzofuran

Electronic and Steric Modulations

  • Fluoro vs.
  • Fluoro vs. Trifluoromethyl : The trifluoromethyl group (CAS: 2070896-52-3) introduces greater lipophilicity and stronger electron-withdrawing effects, which may improve membrane permeability but could also increase toxicity risks .
  • Fluoro vs.

Functional Group and Core Structure Differences

  • Ester vs. Acid : The methyl acetate group in the target compound offers higher lipophilicity compared to the carboxylic acid moiety in 2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, likely enhancing oral bioavailability .
  • Dihydrobenzofuran vs. Aromatic Benzofuran : The dihydrobenzofuran core reduces aromaticity, increasing conformational flexibility, whereas fully aromatic benzofurans (e.g., CAS: 82584-78-9) exhibit rigid planar structures that may favor π-π stacking interactions, as observed in crystal structures .

Biological Activity

Methyl 5-Fluoro-2,3-dihydrobenzofuran-3-acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of dihydrobenzofurans, which are known for their role as pharmacophores in various bioactive compounds. The introduction of a fluorine atom at the 5-position significantly influences the compound's biological properties, enhancing its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Antiinflammatory Activity : Research indicates that derivatives of 2,3-dihydrobenzofuran exhibit anti-inflammatory effects. Specifically, compounds with a methyl group adjacent to the acetic acid function demonstrated enhanced activity in carrageenan-induced edema models . this compound is likely to follow this trend due to its structural similarities.
  • Cytotoxicity : The compound has shown selective cytotoxicity against certain cancer cell lines. For instance, studies on related compounds revealed that modifications at the 5-position can lead to significant increases in potency, with IC50 values indicating strong inhibitory effects on cell proliferation in BRCA2-deficient cells . The presence of the fluorine atom contributes to this enhanced activity.
  • PARP-1 Inhibition : The compound has been evaluated for its ability to inhibit Poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. The fluorinated derivative exhibited an IC50 value of 2.12 μM, indicating a potent inhibitory effect compared to other derivatives . This suggests potential applications in treating cancers that rely on PARP for DNA repair mechanisms.
  • Binding Affinity : this compound has been studied for its binding affinity to various proteins involved in disease pathways. For example, a related compound showed an IC50 value of 18 nM when binding to EED (Embryonic Ectoderm Development), demonstrating strong potential for therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions of the benzofuran scaffold can significantly impact biological activity. The introduction of electron-withdrawing groups like fluorine enhances the electron deficiency of the aromatic ring, thereby increasing reactivity and binding affinity to biological targets .

Case Study 1: Antiinflammatory Efficacy

A study investigated various dihydrobenzofuran derivatives for their anti-inflammatory properties using a carrageenan-induced edema model. This compound was among those tested and showed promising results similar to other potent anti-inflammatory agents.

Case Study 2: Cancer Cell Line Inhibition

In vitro studies were conducted on several analogs of methyl 5-fluoro derivatives against BRCA2-deficient DT40 cells. The fluorinated variant demonstrated superior cytotoxicity with an IC50 value significantly lower than that of non-fluorinated counterparts .

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